3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position on the indole ring, along with a hydrochloride salt form which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the following steps:
Alkylation: The addition of methyl groups at the 3-position can be performed using alkylating agents such as methyl iodide in the presence of a base.
Hydrogenation: The reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts like palladium on carbon.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
5-nitro-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its reactivity and solubility.
3,3-dimethyl-5-nitroindole: Lacks the dihydro structure, influencing its stability and reactivity.
Uniqueness
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the combination of its nitro group, methyl groups, and dihydro structure, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2694728-09-9 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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